chemical properties and reactivity of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole
chemical properties and reactivity of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole
An In-Depth Technical Guide to the Chemical Properties, Reactivity, and Applications of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole Derivatives
Executive Summary
The functionalization of heterocyclic compounds remains a cornerstone of modern agrochemical and pharmaceutical development. Among these, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole and its C5-functionalized derivatives—most notably the 5-carboxylic acid and 5-carbonyl chloride—stand out as highly versatile building blocks. The unique juxtaposition of an electron-donating methyl group at C2 and a strongly electron-withdrawing trifluoromethyl (-CF 3 ) group at C4 creates a distinct electronic environment within the thiazole ring. This guide explores the physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols for these compounds, providing a comprehensive resource for researchers and drug development professionals.
Structural and Physicochemical Properties
The core thiazole ring is a five-membered heterocycle containing both nitrogen and sulfur atoms, which imparts inherent aromaticity and diverse coordination capabilities. The addition of the -CF 3 group significantly enhances the molecule's lipophilicity, a critical parameter for biological membrane permeability, while simultaneously increasing metabolic stability against oxidative degradation [1].
Because the -CF 3 group strongly depletes electron density from the thiazole core, electrophilic aromatic substitution on the ring is highly disfavored. Consequently, functionalization is almost exclusively directed to the C5 position via pre-functionalized aliphatic precursors during ring synthesis.
Table 1: Physicochemical Properties of the 5-Carboxylic Acid Derivative
| Property | Value / Description |
|---|---|
| IUPAC Name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
| CAS Number | 117724-63-7 |
| Molecular Formula | C 6 H 4 F 3 NO 2 S | | Molecular Weight | 211.16 g/mol | | Appearance | Off-white to solid powder | | Melting Point | 164.0 - 165.5 °C | | Solubility | Soluble in ethanol, DMSO, and basic aqueous solutions |
Table 2: Key Reactive Derivatives and Intermediates
| Derivative | CAS Number | Molecular Weight | Primary Reactivity Profile |
|---|---|---|---|
| 5-Carbonyl chloride | 117724-64-8 | 229.61 g/mol | Highly electrophilic; undergoes rapid nucleophilic acyl substitution [2]. |
| 5-Sulfonyl chloride | 1151512-22-9 | 265.66 g/mol | Precursor for sulfonamide-based libraries. |
| Ethyl 5-carboxylate | 117724-62-6 | 239.21 g/mol | Stable storage form; requires basic hydrolysis to yield the free acid [3]. |
Structure-Activity Relationship (SAR) and Reactivity
The reactivity of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole derivatives is dictated by the push-pull electronic effects of its substituents. The C5-carbonyl chloride is exceptionally reactive toward nucleophiles (amines, alcohols, thiols) due to the combined electron-withdrawing effects of the adjacent thiazole ring and the C4 -CF 3 group. This makes it an ideal electrophile for synthesizing complex amides, such as the agricultural fungicide thifluzamide [4].
Structure-Activity Relationship (SAR) and reactivity map of the thiazole derivative.
Synthetic Pathways and Methodologies
The most robust industrial and laboratory-scale synthesis of the 2-methyl-4-(trifluoromethyl)-1,3-thiazole core relies on a variant of the Hantzsch thiazole synthesis. This involves the cyclization of an α -haloketone equivalent with a thioamide.
Causality in Experimental Design
Historically, the chlorination of ethyl 4,4,4-trifluoroacetoacetate was performed using chlorine gas, which often led to over-chlorination and required tedious vacuum distillation. Modern optimized protocols replace chlorine gas with sulfuryl chloride (SO 2 Cl 2 ) . This substitution provides precise stoichiometric control over the α -chlorination step. Furthermore, utilizing a telescoped "one-pot" approach for the subsequent cyclization (using thioacetamide) and hydrolysis eliminates the need to isolate the intermediate ethyl ester, drastically improving overall yield and reducing solvent waste [4].
Workflow for the synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
Validated Experimental Protocols
Protocol 1: Telescoped Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
This protocol is designed as a self-validating system; the final pH adjustment acts as a critical checkpoint to ensure complete precipitation of the target compound.
Step 1: α -Chlorination
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Charge a dry, round-bottom flask with ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv).
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Slowly add sulfuryl chloride (1.05 equiv) dropwise under continuous stirring at 0–5 °C to prevent exothermic degradation.
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Allow the reaction to warm to room temperature and stir until gas evolution (SO 2 and HCl) ceases. The resulting intermediate is ethyl 2-chloro-4,4,4-trifluoroacetoacetate.
Step 2: Cyclization
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To the crude chlorinated mixture, add dehydrated ethanol (approx. 2.5x weight relative to the starting material) as the solvent.
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Add thioacetamide (1.05 equiv).
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Heat the mixture to reflux (approx. 78 °C) and maintain for 8 to 12 hours. The reaction forms a mixture of ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate and its hydrochloride salt.
Step 3: Hydrolysis and Isolation
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Without isolating the ester, directly add a 13% aqueous NaOH solution to the reaction vessel.
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Reflux the basic mixture for an additional 3 hours to ensure complete ester cleavage.
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Distill off the ethanol under reduced pressure.
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Cool the remaining aqueous residue to room temperature and dilute with distilled water.
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Critical Checkpoint: Slowly add concentrated HCl under vigorous stirring until the solution reaches exactly pH = 1 . This ensures full protonation of the carboxylate, driving the highly lipophilic free acid out of solution.
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Age the suspension for 2 hours at room temperature to promote crystal growth.
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Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the product as an off-white powder (Expected Yield: >90%; Expected HPLC Purity: >98.5%)[4].
Protocol 2: Conversion to 5-Carbonyl Chloride
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Suspend 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Slowly add thionyl chloride (SOCl 2 ) or oxalyl chloride (1.2 equiv) dropwise at 0 °C.
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Stir at room temperature until gas evolution ceases.
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Concentrate under reduced pressure to remove excess chlorinating agent and solvent, yielding the highly reactive 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride [2]. Note: Use immediately for subsequent amidation reactions to prevent hydrolytic degradation.
Biological Applications
The primary industrial application of this chemical class is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. When the 5-carbonyl chloride is reacted with specific aniline derivatives, it yields compounds like thifluzamide . The thiazole core mimics natural substrates within the fungal succinate dehydrogenase enzyme complex, while the -CF 3 group ensures the molecule is lipophilic enough to penetrate the tough exterior of fungal pathogens such as Pellicularia sasakii (sheath blight in rice) [2]. Beyond agriculture, the distinct electronic properties of this scaffold are actively utilized in medicinal chemistry to design novel antimicrobial and antifungal therapeutics [1].
References
- Google Patents. "CN104672168B - A kind of preparation method of 2-methyl-4-trifluoromethyl thiazole-5-formic acid." Google Patents Database.
